molecular formula C21H34F3N5O11 B162487 Atiglai CAS No. 131432-97-8

Atiglai

Cat. No. B162487
CAS RN: 131432-97-8
M. Wt: 589.5 g/mol
InChI Key: WJWNHNINOVANSJ-ZEYWSJKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atiglai, also known as 2-(4-aminophenyl)thiazole-4-carboxylic acid, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Atiglai is not fully understood, but it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the body. For example, Atiglai has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, Atiglai has been found to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
Atiglai has been shown to have a number of biochemical and physiological effects in the body. For example, it has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines, which can help to alleviate inflammation and pain. Additionally, Atiglai has been shown to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One advantage of using Atiglai in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Atiglai has been shown to have potent activity in a number of different assays, making it a versatile tool for studying various biological processes. However, one limitation of using Atiglai is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on Atiglai. For example, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, Atiglai could be further developed as a potential therapeutic agent for the treatment of inflammatory disorders, anxiety, and related conditions. Finally, Atiglai could be used as a tool for studying the role of GABA and other neurotransmitters in the brain, which could have implications for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of Atiglai involves the reaction of 4-aminobenzenethiol with chloroacetic acid in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride to form Atiglai.

Scientific Research Applications

Atiglai has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. One study found that Atiglai exhibits potent anti-inflammatory activity, making it a promising candidate for the development of new anti-inflammatory drugs. Another study showed that Atiglai can increase the activity of the neurotransmitter GABA in the brain, which may have implications for the treatment of anxiety and related disorders.

properties

CAS RN

131432-97-8

Product Name

Atiglai

Molecular Formula

C21H34F3N5O11

Molecular Weight

589.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1

InChI Key

WJWNHNINOVANSJ-ZEYWSJKMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O

synonyms

ATIGLAI
N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine
N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine

Origin of Product

United States

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